N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a benzofuropyrimidinone derivative featuring a sulfanylacetamide side chain and a tetrahydrofuran-2-ylmethyl substituent. Its core structure combines a fused benzofuran and pyrimidine ring system, with a ketone group at position 4 and a sulfur-linked acetamide moiety at position 2. The tetrahydrofuran-2-ylmethyl substituent at position 3 introduces stereoelectronic effects that may modulate receptor binding or metabolic stability compared to simpler alkyl or aryl groups .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-31-17-10-8-16(9-11-17)13-26-21(29)15-34-25-27-22-19-6-2-3-7-20(19)33-23(22)24(30)28(25)14-18-5-4-12-32-18/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPXMQJLAZVBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 900003-06-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
This compound features a unique structural composition that includes:
- A methoxybenzyl group
- A tetrahydrofuran moiety
- A benzofuro-pyrimidine core
The molecular formula is with a molecular weight of 479.5 g/mol. These structural elements are crucial for its biological interactions and pharmacological properties.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. The potential activities of N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds containing thiol or sulfanyl groups often exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .
Synthesis and Screening
A study synthesized related benzofuro-pyrimidine derivatives and evaluated their biological activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the core structure can enhance potency .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)-2-{...} | Methoxybenzyl & benzofuro-pyrimidine | Anticancer, antimicrobial |
| 4-Oxoquinazoline Derivatives | Quinazoline core | Anticancer, antimicrobial |
| Benzofuro-Pyrimidine Analogues | Fused ring system | Enzyme inhibition |
| Tetrahydrofuran-based Compounds | Tetrahydrofuran ring | Various biological activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanylacetamide-fused heterocycles. Key analogues include:
*Calculated based on molecular formula.
Key Observations
Core Heterocycle Variations: Replacement of the benzofuran core with benzothiophene (e.g., benzothieno[2,3-d]pyrimidine in and ) alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. This may affect π-π stacking interactions in biological targets .
This could enhance solubility or target selectivity .
Bioactivity Trends: Analogs with 4-methoxyphenyl or 4-methylphenyl acetamide groups () have shown moderate antimicrobial and anti-inflammatory activity in preliminary studies, likely due to interactions with bacterial enzymes or cyclooxygenase isoforms . The unsubstituted benzofuropyrimidinone () exhibits weaker activity, underscoring the importance of the sulfanylacetamide side chain for target engagement .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s tetrahydrofuran substituent may improve water solubility compared to purely aromatic analogues (e.g., ), though this requires experimental validation.
- Metabolic Stability: Benzothienopyrimidines () are more resistant to CYP450-mediated oxidation than benzofuropyrimidines, as sulfur is less prone to epoxidation than oxygen .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core, followed by sulfanyl group introduction and acetamide coupling. Critical steps include:
- Pyrimidine ring cyclization : Performed under reflux conditions (80–120°C) using polar aprotic solvents (e.g., DMSO or DMF) with catalysts like potassium carbonate .
- Sulfanyl-acetamide coupling : Requires thiol activation via bases (e.g., NaH) and controlled pH to prevent disulfide formation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final product (>95% purity) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular weight validation .
- Crystallinity : X-ray diffraction (XRD) for solid-state structure determination, though successful crystallization may require slow evaporation from ethanol/water mixtures .
Q. What biological activities have been reported for this compound?
Preliminary studies indicate:
- Anticancer potential : IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial activity : Moderate inhibition of Gram-positive bacteria (e.g., S. aureus) in disk diffusion assays .
- Anti-inflammatory effects : COX-2 inhibition observed in vitro, though potency varies with substituent modifications .
Q. How do structural features influence its physicochemical properties?
Key structural determinants:
- Benzofuropyrimidinone core : Enhances planarity for DNA intercalation or enzyme binding .
- 4-Methoxybenzyl group : Increases lipophilicity (logP ≈ 3.2), improving membrane permeability .
- Tetrahydrofuranmethyl substituent : Introduces stereochemical complexity; enantiomeric resolution may require chiral HPLC .
Q. What are the solubility and formulation considerations for in vivo studies?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires co-solvents (e.g., Cremophor EL/PEG 400) for parenteral administration .
- Stability : Susceptible to hydrolysis at extreme pH; lyophilized formulations recommended for long-term storage .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Reaction monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to detect intermediates and adjust reaction times .
- Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation during cyclization .
- Catalyst screening : Test alternative bases (e.g., DBU) to improve sulfanyl coupling efficiency .
Q. How can contradictory biological data across studies be resolved?
- Standardized assays : Validate cytotoxicity using identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based viability) .
- Metabolic interference testing : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Dose-response re-evaluation : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic effects .
Q. What structure-activity relationship (SAR) insights guide further derivatization?
Comparative studies of analogs reveal:
| Modification | Effect on Activity | Source |
|---|---|---|
| Methoxy → Ethoxy | Reduced anticancer activity (ΔIC₅₀ +2 µM) | |
| Tetrahydrofuran → Piperidine | Improved COX-2 selectivity (10-fold) | |
| Sulfanyl → Sulfonyl | Loss of antimicrobial activity |
Q. How does the compound behave under varying pH and temperature conditions?
- pH stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 hours) due to acetamide hydrolysis; stable at pH 7.4 (t₁/₂ > 48 hours) .
- Thermal stability : Decomposes above 150°C (DSC analysis); storage at −20°C recommended .
- Light sensitivity : No significant photodegradation under UV/Vis (λ > 300 nm) .
Q. What mechanistic insights exist for its interaction with biological targets?
- Kinase inhibition : Molecular docking suggests binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol) .
- DNA interaction : Fluorescence quenching assays indicate intercalation with CT-DNA (Kₐ = 1.5 × 10⁴ M⁻¹) .
- Metabolic pathways : CYP3A4-mediated oxidation identified as the primary clearance route (in vitro microsomal studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
